molecular formula C6H13O6P B14234603 (3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate CAS No. 404844-23-1

(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate

Katalognummer: B14234603
CAS-Nummer: 404844-23-1
Molekulargewicht: 212.14 g/mol
InChI-Schlüssel: BYHLTIJCOSMQNN-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate is an organic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphate group attached to a hydroxyoxolan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate typically involves the reaction of a hydroxyoxolan derivative with a phosphorylating agent. One common method is the reaction of (3R,4S)-4-hydroxyoxolan with dimethyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphate group to other functional groups.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzymatic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of (3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphinic acid: Similar in structure but with different functional groups.

    (2R,3R,4S)-2-Hydroxy-5-(hydroxymethyl)oxolane-3,4-diol: Another compound with a hydroxyoxolan ring but different substituents.

Uniqueness

(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate is unique due to its specific stereochemistry and the presence of both a hydroxyoxolan ring and a dimethyl phosphate group. This combination of features makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

404844-23-1

Molekularformel

C6H13O6P

Molekulargewicht

212.14 g/mol

IUPAC-Name

[(3R,4S)-4-hydroxyoxolan-3-yl] dimethyl phosphate

InChI

InChI=1S/C6H13O6P/c1-9-13(8,10-2)12-6-4-11-3-5(6)7/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI-Schlüssel

BYHLTIJCOSMQNN-NTSWFWBYSA-N

Isomerische SMILES

COP(=O)(OC)O[C@@H]1COC[C@@H]1O

Kanonische SMILES

COP(=O)(OC)OC1COCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.